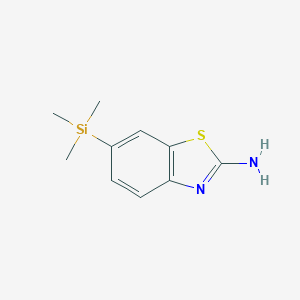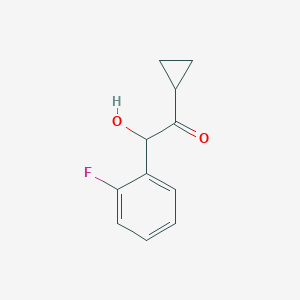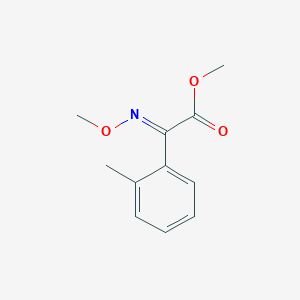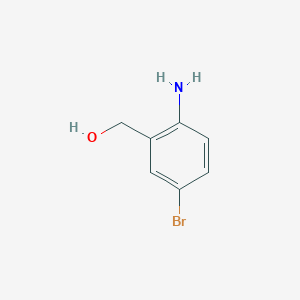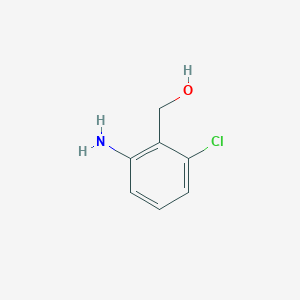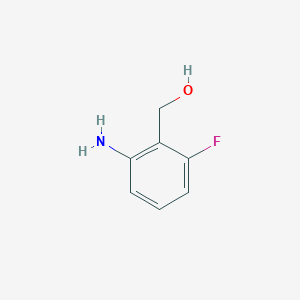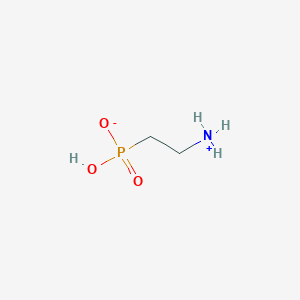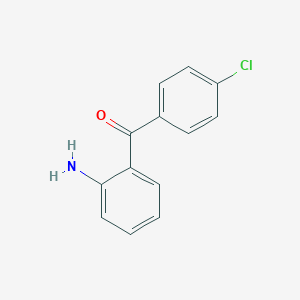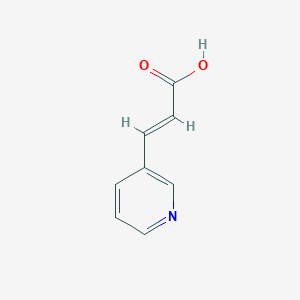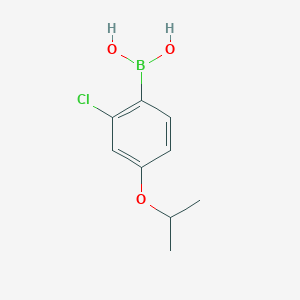
(2-Chloro-4-isopropoxyphenyl)boronic acid
Descripción general
Descripción
(2-Chloro-4-isopropoxyphenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis and their applications in various fields such as medicine, agriculture, and industrial chemistry. They can act as synthetic intermediates, building blocks, and are used in sensing, protein manipulation, therapeutics, biological labeling, and separation .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of (2-Chloro-4-isopropoxyphenyl)boronic acid, they do provide insight into the synthesis of related boronic acid compounds. For example, the synthesis of boronic acid complexes can involve multiple stages, including the formation of intermediates and subsequent chelation by expulsion of certain groups and ring closure . Additionally, the introduction of functional groups such as aminophosphonic acid into boronic acids can lead to new derivatives with potential applications, suggesting that similar strategies could be applied to synthesize (2-Chloro-4-isopropoxyphenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom bonded to two hydroxyl groups. In the case of the related compounds discussed in the papers, the boronic acid moiety is attached to a phenyl ring, which can be further substituted with various groups such as amino, diethoxyphosphoryl, and nitro groups . These substitutions can influence the molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding, which can affect the compound's properties and reactivity.
Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which is a fundamental reaction in the sensing and manipulation of biomolecules. The papers suggest that boronic acids can participate in complex formation reactions, as seen in the formation of a luminescent boron complex in sulfuric acid media . Additionally, boronic acids can catalyze reactions such as dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect the acidity and stability of the boronic acid. The papers indicate that the introduction of substituents can lead to variations in properties such as solubility, crystallization behavior, and the ability to form hydrogen bonds and other non-covalent interactions . These properties are essential for the practical applications of boronic acids in different fields.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Boronic acids have garnered significant attention in drug discovery due to their unique properties. They have been integrated into the development of boronic acid drugs, with the FDA and Health Canada approving several such compounds for clinical use. These drugs often exhibit enhanced potency or improved pharmacokinetic profiles, making boronic acids valuable in medicinal chemistry endeavors (Plescia & Moitessier, 2020).
Environmental Science
In environmental applications, boronic acids are explored for their role in removing boron from water, especially in seawater desalination processes. This is crucial because boron, while necessary in trace amounts for plants, can be toxic at higher concentrations. Studies have investigated the efficiency of reverse osmosis and nanofiltration membranes in boron removal, highlighting the need for more research to optimize these processes for environmental safety (Tu, Nghiem, & Chivas, 2010).
Material Science
Boronic acids are also instrumental in developing new materials, including those used for fire retardancy and wood preservation. The dual functionality of some boron compounds offers both fire resistance and protection against biodegradation, making them suitable for outdoor applications (Marney & Russell, 2008).
Biomedical Research
In biomedical research, boronic acids play a role in developing sensors and biosensors. These compounds can bind to various biological targets, making them useful in designing devices that can detect sugars, glycated hemoglobin, and other biomolecules. Their versatility in sensor applications stems from the ability of boronic acids to form reversible covalent bonds with diols and other functional groups found in biological molecules (Wang, Takahashi, Du, & Anzai, 2014).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(2-chloro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGHQUDYWHNUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627947 | |
| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-isopropoxyphenyl)boronic acid | |
CAS RN |
313545-47-0 | |
| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chloro-4-isopropoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

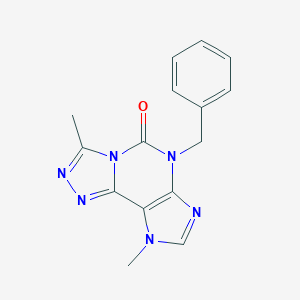
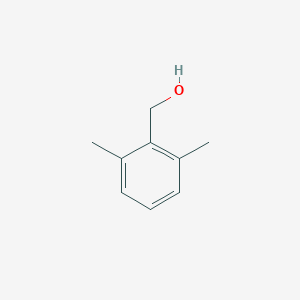
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
